molecular formula C8H10N6O B14502019 2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile CAS No. 63954-42-7

2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile

Katalognummer: B14502019
CAS-Nummer: 63954-42-7
Molekulargewicht: 206.21 g/mol
InChI-Schlüssel: JBFQLTJYSKJLIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, an oxo group, and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This method is known for its efficiency and high yield . Another approach involves the use of sodium carbonate as a catalyst in ethanol, which facilitates the formation of the desired compound through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes critical for the survival of pathogens and cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

63954-42-7

Molekularformel

C8H10N6O

Molekulargewicht

206.21 g/mol

IUPAC-Name

2-amino-8-methyl-4-oxo-3,5,6,7-tetrahydropteridine-6-carbonitrile

InChI

InChI=1S/C8H10N6O/c1-14-3-4(2-9)11-5-6(14)12-8(10)13-7(5)15/h4,11H,3H2,1H3,(H3,10,12,13,15)

InChI-Schlüssel

JBFQLTJYSKJLIY-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(NC2=C1N=C(NC2=O)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.